Trimethyl(methylcyclopentadienyl)platinum(IV)

Catalog No.
S1897959
CAS No.
94442-22-5
M.F
C9H16Pt
M. Wt
319.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl(methylcyclopentadienyl)platinum(IV)

CAS Number

94442-22-5

Product Name

Trimethyl(methylcyclopentadienyl)platinum(IV)

IUPAC Name

carbanide;2-methylcyclopenta-1,3-diene;platinum(4+)

Molecular Formula

C9H16Pt

Molecular Weight

319.3 g/mol

InChI

InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2,4H,3H2,1H3;3*1H3;/q4*-1;+4

InChI Key

WNCWUCSNEKCAAI-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4]

Canonical SMILES

[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4]

Precursor for Platinum Nanoparticles

Trimethyl(methylcyclopentadienyl)platinum(IV) serves as a valuable precursor for synthesizing platinum nanoparticles (Pt NPs) with controlled size and morphology. These Pt NPs are crucial for various catalytic applications due to their high surface area and activity. Studies have shown that the decomposition of Cp*Me3Pt under specific conditions allows for the formation of Pt NPs with tunable size ranging from 1 to 2 nm. This size control is essential for optimizing the catalytic performance of Pt NPs [1].

[1] Trimethyl(methylcyclopentadienyl)platinum(IV) packaged for use in deposition systems Sigma-Aldrich:

Catalyst Development

Pt NPs derived from CpMe3Pt are employed as catalysts in various chemical reactions. Their high surface area and tunable size make them efficient for applications like hydrogenation, dehydrogenation, and oxidation reactions. Research has explored using CpMe3Pt-derived Pt NPs for fuel cell applications due to their potential for improved activity and stability [2].

[2] Trimethyl(methylcyclopentadienyl)platinum(IV) packaged for use in deposition systems Sigma-Aldrich:

Material Science Applications

Cp*Me3Pt demonstrates utility in fabricating advanced materials for specific applications. Research has explored its use in:

  • Solid Acid Fuel Cells: Studies have investigated using Cp*Me3Pt as a precursor to prepare cathodes for solid acid fuel cells. These cathodes exhibit high activity and excellent stability, making them promising for fuel cell development [3].

[3] Trimethyl(methylcyclopentadienyl)platinum(IV) packaged for use in deposition systems Sigma-Aldrich:

  • Nanophotonics: Research explores using Cp*Me3Pt for the synthesis of triple-helical nanowires (THNs) with unique optical properties. These THNs hold promise for advancements in the field of nanophotonics [3].

[3] Trimethyl(methylcyclopentadienyl)platinum(IV) packaged for use in deposition systems Sigma-Aldrich:

  • Battery Technology: Studies investigate the application of Cp*Me3Pt for fabricating Pt current collectors for electrodes in asymmetric V2O5–SnO2 nanopore batteries [3].

[3] Trimethyl(methylcyclopentadienyl)platinum(IV) packaged for use in deposition systems Sigma-Aldrich:

Trimethyl(methylcyclopentadienyl)platinum(IV) is a platinum-based organometallic compound characterized by the presence of three methyl groups and a methylcyclopentadienyl ligand coordinated to a platinum center in the +4 oxidation state. Its chemical formula is C8H11Pt\text{C}_8\text{H}_{11}\text{Pt}. This compound is notable for its applications in catalysis, particularly in the deposition of platinum nanoparticles and as a precursor in chemical vapor deposition processes. The unique structure of trimethyl(methylcyclopentadienyl)platinum(IV) allows it to participate in various

Cp*Me3Pt primarily acts as a precursor for Pt NPs. During decomposition, the organic ligands detach from the Pt center, leading to the formation of Pt NPs. The size and properties of the Pt NPs can be controlled by varying reaction conditions [].

  • Decomposition Reactions: When subjected to low-energy electron beams, this compound can decompose, leading to the formation of various platinum species and methyl radicals. The primary pathway involves the loss of methyl groups, which can subsequently lead to the formation of platinum nanoparticles .
  • Atomic Layer Deposition: In atomic layer deposition processes, trimethyl(methylcyclopentadienyl)platinum(IV) reacts with oxygen or hydrogen to remove its organic ligands, facilitating the deposition of platinum on substrates like carbon . This reaction is crucial for producing highly dispersed platinum nanoparticles, which are essential for catalytic applications.
  • Ligand Exchange Reactions: The compound can also participate in ligand exchange reactions with thioglycosides, leading to the formation of carbohydrate platinum complexes. These reactions highlight the electrophilic nature of the platinum center .

Research on the biological activity of trimethyl(methylcyclopentadienyl)platinum(IV) is limited but suggests potential applications in cancer therapy. Platinum compounds are known for their anticancer properties, primarily due to their ability to bind DNA and inhibit cell division. While specific studies on this compound's biological effects are sparse, its structural similarity to other platinum-based drugs indicates potential for similar activity.

The synthesis of trimethyl(methylcyclopentadienyl)platinum(IV) typically involves:

  • Reaction of Platinum Precursors: The compound can be synthesized by reacting platinum(II) or platinum(IV) precursors with methylcyclopentadiene in the presence of a suitable reducing agent. This method allows for the incorporation of both methyl and cyclopentadienyl ligands onto the platinum center.
  • Chemical Vapor Deposition Techniques: It may also be produced through chemical vapor deposition techniques where volatile precursors are decomposed at elevated temperatures to yield thin films or nanoparticles of platinum .

Trimethyl(methylcyclopentadienyl)platinum(IV) has several important applications:

  • Catalysis: It serves as a precursor for depositing platinum nanoparticles, which are widely used as catalysts in fuel cells and various organic reactions.
  • Material Science: The compound is utilized in thin film deposition processes for electronic components and sensors due to its ability to form uniform coatings.
  • Biomedical Research: Investigations into its potential as an anticancer agent continue, leveraging its structural characteristics similar to established platinum-based drugs.

Studies have focused on the interactions of trimethyl(methylcyclopentadienyl)platinum(IV) with various substrates, particularly silicon dioxide surfaces. Computational studies using density functional theory have demonstrated that this compound exhibits distinct fragmentation pathways upon interaction with hydroxylated surfaces. The initial interactions often lead to the release of methyl groups or fragmentation of the methylcyclopentadienyl ring, influencing the deposition characteristics during thin film formation .

Several compounds share structural or functional similarities with trimethyl(methylcyclopentadienyl)platinum(IV). Here are some notable examples:

Compound NameFormulaKey Characteristics
Trimethylphosphineplatinum(IV)C3H9Pt\text{C}_3\text{H}_9\text{Pt}Used in catalysis; contains phosphine instead of cyclopentadiene.
Bis(trimethylsilyl)methaneplatinum(IV)C8H24Pt\text{C}_8\text{H}_{24}\text{Pt}Contains silyl groups; employed in organic synthesis.
Methylcyclopentadienylmanganese(II)C6H7Mn\text{C}_6\text{H}_7\text{Mn}Similar cyclopentadiene structure; used in organic reactions.

Uniqueness: Trimethyl(methylcyclopentadienyl)platinum(IV) is unique due to its specific combination of methyl and cyclopentadienyl ligands, which enhances its reactivity and makes it particularly effective in nanoparticle deposition processes compared to other similar organometallic compounds.

Organometallic Synthesis Pathways

The synthesis of trimethyl(methylcyclopentadienyl)platinum(IV) involves several established organometallic pathways that leverage the reactivity of platinum precursors with methylating agents and cyclopentadienyl ligands.

Primary Synthesis Route

The most prevalent synthetic approach involves the reaction of potassium tetrachloroplatinate(II) with methylmagnesium iodide, following methodologies established for related platinum organometallic complexes [6]. This process utilizes the nucleophilic character of methylmagnesium iodide to introduce methyl groups to the platinum center. The reaction typically proceeds under inert atmosphere conditions at temperatures ranging from room temperature to 100°C [7].

The synthesis can be represented by the general reaction scheme where K₂PtCl₄ serves as the platinum source, and excess methylmagnesium iodide provides both the methylating capability and the reducing environment necessary for the formation of the desired platinum(IV) complex [8]. The presence of the methylcyclopentadienyl ligand is introduced through subsequent ligand exchange reactions or through the use of pre-formed methylcyclopentadienyl salts such as thallium methylcyclopentadienide [9].

Alternative Synthetic Approaches

Alternative synthetic pathways include the methylation of platinum halide complexes using methyllithium as the methylating agent [10] [11]. This approach offers enhanced control over the reaction stoichiometry and typically yields higher purity products with yields ranging from 70-90% [10]. The reaction is conducted under strictly anhydrous conditions to prevent hydrolysis of the methyllithium reagent.

Another significant synthetic methodology involves the use of trimethylplatinum iodide as a starting material [6] [8]. This tetrameric precursor, [(CH₃)₃PtI]₄, can be converted to the desired methylcyclopentadienyl complex through ligand substitution reactions. The trimethylplatinum iodide precursor itself is synthesized from potassium hexachloroplatinate and methylmagnesium iodide [6].

Mechanistic Considerations

The formation of trimethyl(methylcyclopentadienyl)platinum(IV) involves several key mechanistic steps. The initial step typically involves the reduction of platinum(IV) to platinum(II), followed by oxidative addition of methyl groups to regenerate the platinum(IV) oxidation state [12]. The cyclopentadienyl ligand coordination occurs through π-bonding interactions, with the methylcyclopentadienyl ligand showing enhanced stability compared to the unsubstituted cyclopentadienyl analogue [13].

Research has demonstrated that the reaction mechanism can involve reductive elimination, isomerization, and subsequent cycloplatination processes [12]. The rate-determining step depends on the nature of the platinum precursor and the specific reaction conditions employed.

Large-Scale Production Protocols

Industrial-scale production of trimethyl(methylcyclopentadienyl)platinum(IV) requires careful optimization of reaction conditions to achieve economically viable yields while maintaining product quality suitable for downstream applications.

Batch Production Systems

Large-scale batch production typically employs reactor systems capable of handling 10-100 kg batches of starting materials [14]. The production scale of up to 10 g per batch has been demonstrated for related platinum compounds, though industrial applications require significantly larger scales [14]. The process involves controlled addition of methylating agents to platinum precursor solutions under inert atmosphere conditions.

The industrial synthesis protocol begins with the preparation of platinum precursor solutions, typically using high-purity potassium tetrachloroplatinate(II) dissolved in appropriate solvents [7]. The methylating agents are added dropwise under temperature control to prevent exothermic runaway reactions. Temperature control is critical, as excessive heating can lead to decomposition of the desired product or formation of unwanted byproducts.

Continuous Production Methods

Continuous production methods have been developed for related platinum compounds, utilizing flow reactor systems that allow for precise control of residence time and reaction conditions [15]. These systems offer advantages in terms of heat management, product consistency, and reduced batch-to-batch variability.

The continuous approach involves separate feed streams for the platinum precursor, methylating agents, and cyclopentadienyl sources. These streams are mixed in controlled ratios within the reactor system, allowing for steady-state operation. The product stream is continuously withdrawn and subjected to downstream purification processes.

Process Optimization Factors

Large-scale production requires optimization of several critical parameters. Reaction temperature must be maintained within narrow ranges to maximize yield while minimizing side reactions [16]. The stoichiometric ratio of reactants significantly impacts both yield and product purity. Excess methylating agent is typically required to drive the reaction to completion, but excessive amounts can lead to formation of undesired methylated byproducts.

Solvent selection plays a crucial role in large-scale production. Solvents must provide adequate solubility for reactants while remaining chemically inert under the reaction conditions [16]. Common choices include ethers, hydrocarbons, and other non-coordinating solvents that can be easily removed during product isolation.

Purification Techniques for Electronic-Grade Materials

Electronic-grade applications require exceptionally high purity levels, typically exceeding 99.9% for the active platinum compound [17]. Several purification techniques have been developed to achieve these stringent purity requirements.

Recrystallization Methods

Recrystallization represents the most commonly employed purification technique for organometallic platinum compounds. The process involves dissolution of the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystallization [18]. For trimethyl(methylcyclopentadienyl)platinum(IV), suitable solvents include hydrocarbons such as hexane or toluene, which provide good solubility at elevated temperatures while exhibiting reduced solubility at lower temperatures.

The recrystallization process typically achieves purity levels of 95-98%, sufficient for many applications but requiring additional purification steps for electronic-grade applications [17]. Multiple recrystallization cycles can be employed to achieve higher purity levels, though this approach results in reduced overall yields.

Sublimation Purification

Sublimation purification takes advantage of the relatively high volatility of trimethyl(methylcyclopentadienyl)platinum(IV) under reduced pressure conditions [19] [20]. The process involves heating the crude material under vacuum conditions, allowing the pure compound to sublime while leaving non-volatile impurities behind.

Sublimation purification typically operates at temperatures of 50-100°C under pressures of 10⁻²-10⁻⁴ torr [19]. This technique can achieve purity levels of 98-99%, making it suitable for electronic-grade applications. The process requires careful temperature control to prevent thermal decomposition of the platinum compound.

Zone Refining Techniques

Zone refining represents the ultimate purification technique for achieving ultra-high purity levels exceeding 99.9% [17]. This technique involves the progressive movement of a molten zone through a solid sample, concentrating impurities in the molten region and leaving behind highly purified solid material.

For platinum compounds, zone refining operates at elevated temperatures of 1000-1500°C under ultra-high vacuum conditions of 10⁻⁶ torr [17]. While this technique can achieve exceptional purity levels, it requires specialized equipment and is typically reserved for the most demanding applications.

Advanced Purification Methods

Recent developments in purification technology include laser-induced purification methods for platinum-containing materials [19] [20]. These techniques utilize pulsed laser irradiation to selectively remove impurities through thermal processes. Purification proceeds from the surface inward and can achieve remarkably fast processing times of less than 1 second for thin film applications [19].

Electrochemical purification methods have also been developed for platinum compounds [21]. These techniques utilize electrolytic processes to separate platinum from impurities based on differences in electrochemical potential. The process can achieve high purity levels while operating under relatively mild conditions.

Dates

Modify: 2024-04-14

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